An In-depth Technical Guide to the Mechanism of Action of Hirudin (54-65) (desulfated)
An In-depth Technical Guide to the Mechanism of Action of Hirudin (54-65) (desulfated)
A Senior Application Scientist's Synthesis of Molecular Interactions, Functional Consequences, and Experimental Methodologies
This guide provides a detailed exploration of the mechanism of action of desulfated Hirudin (54-65), a synthetic peptide fragment derived from the potent natural thrombin inhibitor, Hirudin. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced molecular interactions, functional implications, and key experimental protocols for studying this important biochemical tool.
Introduction: A Tale of Two Binding Sites and the Significance of a Single Sulfate Group
Hirudin, a 65-amino acid polypeptide isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1][2] Native hirudin's remarkable affinity and specificity for thrombin arise from its unique bivalent mode of binding. Its compact N-terminal domain, stabilized by three disulfide bonds, interacts with the active site of thrombin, while its acidic C-terminal tail binds to a distinct region known as the anion-binding exosite I (ABE-I), which is also the fibrinogen recognition site.[1][2][3][4]
The synthetic peptide fragment, Hirudin (54-65) (desulfated), corresponds to a key portion of this C-terminal tail. A crucial distinction from its native counterpart is the absence of a sulfate group on the tyrosine residue at position 63 (Tyr63).[5] This modification significantly reduces its binding affinity for thrombin compared to the sulfated version, making it an invaluable tool for dissecting the specific contributions of the C-terminal interactions to thrombin inhibition.[5][6] By selectively engaging ABE-I without blocking the active site, desulfated Hirudin (54-65) allows for a nuanced investigation of thrombin's functions beyond its catalytic activity.[4][5]
Molecular Mechanism of Action: A Detailed Look at the Hirudin (54-65)-Thrombin Interaction
The primary mechanism of action of desulfated Hirudin (54-65) is its specific, non-covalent binding to the anion-binding exosite I (ABE-I) of α-thrombin.[5][7] This interaction is predominantly electrostatic in nature, driven by the attraction between the negatively charged acidic residues of the peptide and the positively charged surface of ABE-I.[5][6]
Crystallographic studies have revealed that the C-terminal fragment of hirudin, including the 54-65 sequence, adopts an extended chain conformation to bind to ABE-I.[5] The final five residues of the peptide form a 3₁₀ helical turn, which fits into a hydrophobic pocket on the thrombin surface, further stabilizing the complex.[5]
The following diagram illustrates the binding of desulfated Hirudin (54-65) to thrombin's anion-binding exosite I.
Caption: Binding of desulfated Hirudin (54-65) to thrombin's ABE-I.
Key residues within the Hirudin (54-65) sequence have been identified as critical for this interaction. Substitution studies have shown that Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64) are all crucial for the inhibition of thrombin-induced platelet activation.[8]
Functional Consequences of ABE-I Blockade
By occupying ABE-I, desulfated Hirudin (54-65) competitively inhibits the binding of thrombin's natural substrates and cofactors that rely on this exosite for recognition. This leads to several key functional consequences:
-
Inhibition of Fibrin Clot Formation: ABE-I is the primary binding site for fibrinogen. By blocking this site, desulfated Hirudin (54-65) prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation.[1][2][6] It has an IC₅₀ value of 3.7 µM for the inhibition of fibrin clot formation induced by isolated bovine thrombin.[9]
-
Inhibition of Thrombin-Induced Platelet Activation: Thrombin is a potent activator of platelets, a process that is also mediated through ABE-I. Desulfated Hirudin (54-65) effectively inhibits thrombin-induced platelet aggregation and secretion in a dose-dependent manner.[5][8]
-
Modulation of Heparin Cofactor II (HCII) Activity: The N-terminal acidic domain of HCII also binds to thrombin's ABE-I. Desulfated Hirudin (54-65) competes with HCII for this binding site, thereby modulating its efficacy as a thrombin inhibitor.[5]
-
Inhibition of Neutrophil Chemotaxis: Thrombin can act as a chemoattractant for neutrophils. The C-terminal hirudin peptides, including the 54-65 fragment, have been shown to block this thrombin-induced neutrophil chemotaxis, suggesting that the chemotactic domain of thrombin is also located at or near ABE-I.[10]
It is important to note that because desulfated Hirudin (54-65) does not interact with the catalytic site of thrombin, it does not inhibit the cleavage of small synthetic chromogenic substrates.[4] This property makes it a highly specific tool for isolating and studying the functions of ABE-I.
The Critical Role of Tyrosine Sulfation
The sulfation of Tyr63 in native hirudin dramatically enhances its binding affinity for thrombin by an order of magnitude or more.[6][8][11] This increased potency is attributed to the additional electrostatic interactions provided by the negatively charged sulfate group with positively charged residues in ABE-I.[6] The desulfated form, therefore, represents a lower-affinity inhibitor, which can be advantageous in experimental settings where a more reversible or less potent inhibition is desired to study dynamic processes.[5]
| Parameter | Sulfated Hirudin (Native) | Desulfated Hirudin (Recombinant/Synthetic) | Reference |
| Binding Affinity (KD) | ~20 fM | Significantly higher (lower affinity) | [12] |
| Anticoagulant Potency | High | Reduced (at least 10-fold lower) | [6][8][11] |
Experimental Protocols for Studying the Hirudin (54-65)-Thrombin Interaction
The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction between desulfated Hirudin (54-65) and thrombin.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the desulfated Hirudin (54-65)-thrombin interaction.
Methodology:
-
Immobilization of Thrombin:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject human α-thrombin (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without the injection of thrombin.
-
-
Binding Analysis:
-
Prepare a series of concentrations of desulfated Hirudin (54-65) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should span a range above and below the expected KD.
-
Inject the peptide solutions over the thrombin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in the running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface between each peptide injection using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.
-
Caption: Workflow for SPR analysis of Hirudin-thrombin binding.
Thrombin-Induced Clotting Time Assay
This functional assay measures the anticoagulant activity of the peptide.
Objective: To determine the concentration of desulfated Hirudin (54-65) required to double the thrombin-induced clotting time.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin (e.g., 20 NIH units/mL) in a suitable buffer (e.g., 0.15 M NaCl).
-
Prepare a stock solution of fibrinogen (e.g., 2 mg/mL) in buffer.
-
Prepare serial dilutions of desulfated Hirudin (54-65) in the same buffer.
-
-
Assay Procedure:
-
In a coagulometer cuvette pre-warmed to 37°C, mix a defined volume of pooled normal human plasma or purified fibrinogen with different concentrations of the Hirudin peptide or buffer (control).
-
Incubate the mixture for a short period (e.g., 1-2 minutes).
-
Initiate clotting by adding a defined volume of the thrombin solution.
-
Record the time to clot formation.
-
-
Data Analysis:
-
Plot the clotting time against the concentration of desulfated Hirudin (54-65).
-
Determine the concentration of the peptide that doubles the clotting time compared to the control.
-
Chromogenic Substrate Assay
This assay demonstrates the specificity of the peptide for ABE-I.
Objective: To show that desulfated Hirudin (54-65) does not inhibit the catalytic activity of thrombin towards a small synthetic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human α-thrombin in a suitable assay buffer (e.g., Tris-buffered saline, pH 8.3).
-
Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in water.
-
Prepare a high concentration of desulfated Hirudin (54-65).
-
-
Assay Procedure:
-
In a 96-well plate, add thrombin solution to wells containing either buffer (control) or the Hirudin peptide.
-
Pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time).
-
Compare the rate in the presence and absence of desulfated Hirudin (54-65). No significant difference is expected, confirming the peptide does not block the active site.
-
Conclusion: A Versatile Tool for Thrombin Research
Desulfated Hirudin (54-65) serves as a highly specific and invaluable molecular probe for investigating the multifaceted roles of thrombin's anion-binding exosite I. Its mechanism of action, centered on the competitive blockade of this exosite, allows researchers to uncouple the catalytic functions of thrombin from its substrate and cofactor recognition functions. This guide has provided a comprehensive overview of its molecular interactions, functional consequences, and the experimental methodologies required for its characterization, empowering researchers to effectively utilize this peptide in their studies of hemostasis, thrombosis, and beyond.
References
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Huang, Y., Zhang, Y., Zhao, B., Xu, Q., Zhou, X., Song, H., Yu, M., & Mo, W. (2014). Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity. BMC Structural Biology, 14, 26. [Link]
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Jandrot-Perrus, M., Hoinne, D., & Guillin, M. C. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Thrombosis and Haemostasis, 66(3), 300-305. [Link]
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Rydel, T. J., Tulinsky, A., Bode, W., & Huber, R. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Journal of Molecular Biology, 221(2), 583-601. [Link]
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Krishnaswamy, S., & Mann, K. G. (1988). Analysis of the secondary structure of hirudin and the mechanism of its interaction with thrombin. The Journal of Biological Chemistry, 263(32), 16777-16783. [Link]
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Li, G., Wang, K., & Su, Z. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 708871. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, R., & Wang, J. (2025). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. International Journal of Biological Macromolecules, 281, 134988. [Link]
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De Cristofaro, R., & De Candia, E. (1995). Thrombin-thrombomodulin interaction: energetics and potential role of water as an allosteric effector. The Journal of Biological Chemistry, 270(33), 19491-19497. [Link]
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Payne, M. H., Krstenansky, J. L., Yates, M.T., & Mao, S. J. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184-1187. [Link]
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Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]
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Niehrs, C., Huttner, W. B., Carvallo, D., & Degryse, E. (1990). Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases. The Journal of Biological Chemistry, 265(16), 9314-9318. [Link]
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